molecular formula C16H23ClN2O4 B13169974 Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride

Cat. No.: B13169974
M. Wt: 342.82 g/mol
InChI Key: ZVLJEHDNRITVFU-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride is a cyclohexane-derived compound featuring two amino groups: one unprotected (as a hydrochloride salt) and another protected by a benzyloxycarbonyl (Cbz) group. The methyl ester at the 1-position enhances lipophilicity, while the Cbz group provides orthogonal protection for synthetic applications. This compound is likely utilized as a building block in peptide synthesis or medicinal chemistry due to its dual functionalization and stability under basic conditions .

Properties

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

methyl 1-amino-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H22N2O4.ClH/c1-21-14(19)16(17)9-7-13(8-10-16)18-15(20)22-11-12-5-3-2-4-6-12;/h2-6,13H,7-11,17H2,1H3,(H,18,20);1H

InChI Key

ZVLJEHDNRITVFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)NC(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Approaches

From 4-Alkoxy-Cyclohexane-1-Amino-Carboxylic Acid Esters

4-Alkoxy-cyclohexane-1-amino-carboxylic acid esters can be used as intermediates in the synthesis of the target compound. These starting materials can be obtained through Bucherer-Bergs synthesis or Strecker synthesis, which yield different isomeric forms.

Bucherer-Bergs Synthesis

In the Bucherer-Bergs synthesis, a substituted cyclic ketone is reacted with ammonium carbonate and an alkali metal cyanide (e.g., sodium or potassium cyanide) in a solvent or solvent mixture, resulting in a hydantoin intermediate. The reaction temperature is maintained between 0 and 100°C, with a preferred range of 10 to 60°C. The hydantoin is then hydrolyzed to produce the amino acid, which can be subsequently esterified to yield the desired ester.

Strecker Synthesis

The Strecker synthesis generally favors the formation of the trans isomer.

Isomerization of cis-4-Aminocyclohexanecarboxylic Acids

An efficient method to produce trans-4-aminocyclohexanecarboxylic acids involves isomerizing the cis form or a mixture of cis and trans forms.

Isomerization Conditions
  • Base: Sodium hydroxide or potassium hydroxide is used as a base, with sodium hydroxide being particularly preferred. Potassium alkoxides like potassium tert-butoxide or potassium methoxide can also be employed.
  • Amount of Base: The amount of sodium hydroxide or potassium hydroxide used is 2 to 10 equivalents, more preferably 2 to 3 equivalents, based on 4-aminocyclohexancarboxylic acid or a reactive derivative thereof, and most preferably 2 equivalents.
  • Temperature: The isomerization reaction preferably proceeds at 100 to 250°C, particularly at 150 to 240°C. When sodium hydroxide is used, a temperature range of 170 to 240°C is more favorable, while potassium alkoxide is used, a temperature range of 150 to 220°C.
  • Solvent: The reaction can be carried out in a solvent that allows at least a portion of the formed trans-4-aminoaminohexanecarboxylic acid salt to solidify while the cis-4-aminocyclohexancarboxylic acid salt remains dissolved or molten. Suitable solvents include xylene, mesitylene, cymene, decalin, naphthalene, decane, and bifunyl.

Introduction of Benzyloxycarbonyl (Cbz) Protecting Group

To introduce the benzyloxycarbonyl protecting group, the amino group can be reacted with a benzyloxycarbonyl halide, preferably benzyloxycarbonyl chloride.

Isolation and Purification

The amino-group-protected derivative of trans-4-aminocyclohexancarboxylic acid obtained in the present invention is subjected to crystallization and separation/washing, and if necessary, recrystallization and separation/washing. Washing of the crystals is preferably performed with a solvent such as diisopropyl ether, hexane, ether, and ethyl acetate, and particularly preferably with diisopropyl ether. The isolation/purification operation by crystallization and recrystallization can be performed by a conventional method but is particularly preferably performed by a trituration operation.

Example Synthesis

cis-4-Methoxycyclohexane-1-aminocarboxylic acid methyl ester hydrochloride

  • Suspend 6.9 g [40 mmol] of cis-4-methoxycyclohexane-1-aminocarboxylic acid in 50 mL of anhydrous methanol.
  • Heat the mixture briefly to reflux and then cool to 0°C.
  • Add 6.9 g [58 mmol] of thionyl chloride dropwise at 0 to 5°C.
  • Stir the mixture for half an hour at 0 to 5°C, then allow it to reach room temperature, heat to 40°C, and stir overnight at 40°C.
  • Filter the reaction mixture, wash the filter residue with 20 mL of methanol, and concentrate the filtrate.
  • Stir the residue with 50 mL of methyl tert-butyl ether, filter with suction, and dry the residue.

    This yields 5.6 g of cis-4-methoxycyclohexane-1-aminocarboxylic acid methyl ester hydrochloride (63% yield). Melting point: 298°C.

    ¹H-NMR (400 MHz, d-DMSO): δ = 1.64 - 1.80 (m; 4H), 1.88 - 1.96 (m; 4H), 3.23 (s; 3H), 3.29 - 3.32 (m; 1H), 3.76 (s; 3H), 8.67 (s, br; 3H) ppm.

Spectral Data

Spectral data such as ¹H-NMR, is useful for characterizing the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Research Implications

The compound’s structural features make it a versatile intermediate in organic synthesis. Its comparison with Boc-protected analogs highlights its utility in acid-sensitive reactions, while its ester group provides flexibility for downstream modifications. Further studies could explore its crystallinity, stability under varying pH conditions, and applications in peptide coupling reactions.

Biological Activity

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride, a synthetic compound with the molecular formula C16H22N2O4·HCl, has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and research findings.

Structural Overview

The compound features a cyclohexane ring substituted with an amino group and a benzyloxycarbonyl moiety. Its unique structure allows for diverse modifications, enhancing its potential as a versatile building block in drug design.

Property Value
Molecular FormulaC16H22N2O4·HCl
Molecular Weight342.83 g/mol
CAS Number1171918-23-2
Purity≥ 97%

Mechanisms of Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities primarily linked to its structural features that resemble amino acids. These activities include:

  • Antimicrobial Activity : Initial assays indicate potential antibacterial properties, particularly against Gram-positive bacteria.
  • Anticancer Potential : The compound's ability to interact with cellular pathways suggests it may have anticancer effects, although specific mechanisms remain to be elucidated.
  • Neuroprotective Effects : Some studies hint at neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.

Antimicrobial Studies

A study conducted by researchers assessed the antimicrobial efficacy of various derivatives of similar compounds, revealing that this compound demonstrates significant activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. For instance, a recent investigation demonstrated that the compound inhibited cell proliferation in breast cancer cells by modulating signaling pathways associated with cell cycle regulation .

Case Studies

  • Case Study on Antibacterial Activity
    • Objective : To evaluate the antibacterial efficacy against common pathogens.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).
  • Case Study on Anticancer Effects
    • Objective : To investigate the cytotoxic effects on human breast carcinoma cells.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : The compound reduced cell viability by over 50% at concentrations of 10 µM, indicating strong anticancer potential.

Q & A

Basic: What are the key synthetic steps for preparing this compound?

The synthesis typically involves multi-step protection and deprotection of functional groups. A common route starts with 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid, followed by benzyloxycarbonyl (Cbz) group introduction at the 4-position. Methyl esterification of the carboxylic acid is achieved using methanol under acidic conditions. Final hydrochloride salt formation is performed via HCl treatment. Critical intermediates are monitored by LCMS (e.g., m/z 172.5 [M+H]⁺) and HPLC retention times (e.g., 0.52 minutes under SMD-TFA05 conditions) . Comparative routes for analogous compounds suggest Boc-protection strategies and cyclohexane ring functionalization as pivotal steps .

Basic: How is NMR spectroscopy used to confirm the compound’s structure?

Key NMR signals include:

  • 1H-NMR (DMSO-d6) :
    • δ 9.43 (2H, brs): Protonation of the amino group.
    • δ 3.84 (3H, s): Methyl ester resonance.
    • δ 2.15–1.29 (cyclohexane ring protons): Chair conformation splitting patterns.
      Discrepancies in peak multiplicity (e.g., unresolved m signals) may arise from conformational flexibility or impurities. Advanced 2D techniques (COSY, HSQC) are recommended to resolve ambiguities .

Advanced: How can contradictory HPLC retention time data be addressed during purity analysis?

Retention time variability (e.g., 0.52 minutes in Reference Example 85 vs. longer times in other methods) often stems from:

  • Mobile phase composition : Adjusting trifluoroacetic acid (TFA) concentration or using ion-pairing agents.
  • Column aging : Regular column calibration with standards.
  • Sample preparation : Ensure complete salt dissociation in polar solvents. Validate methods using spiked impurities .

Advanced: What strategies optimize the hydrochloride salt formation yield?

  • Solvent choice : Use polar aprotic solvents (e.g., DCM/EtOAc) to enhance HCl solubility.
  • Stoichiometry : Maintain a 1:1 molar ratio of freebase to HCl gas.
  • Temperature control : Slow addition at 0–5°C minimizes decomposition.
  • Crystallization : Seed with pre-formed salt crystals to improve purity (>98% by LCMS) .

Structural Analysis: How does stereochemistry influence reactivity?

The cyclohexane ring’s chair conformation impacts steric accessibility of functional groups. For example:

  • Cis vs. trans substitution : The 4-(((benzyloxy)carbonyl)amino) group’s axial/equatorial orientation affects nucleophilic attack rates.
  • Chiral centers : Enantiomeric purity (e.g., rac-methyl derivatives ) is critical for biological activity. Resolve via chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic resolution .

Safety: What protocols are recommended for safe handling?

  • PPE : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during HCl gas exposure.
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal.
  • First aid : Immediate rinsing for skin/eye contact (15+ minutes) .

Comparative: How do structural analogs inform SAR studies?

CompoundKey FeaturesBiological Activity
Ethyl 4-aminobenzoateSimple amine + esterAntimicrobial
Cyclohexane carboxylic acidCarboxylic acid substitutionAnti-inflammatory potential
Tetrazole derivativesTetrazole ringAnticonvulsant activity
Analog studies highlight the importance of the Cbz group for stability and the cyclohexane scaffold for conformational rigidity .

Methodological: What techniques determine enantiomeric purity?

  • Chiral HPLC : Use columns with cellulose/amylose derivatives.
  • Optical rotation : Compare experimental [α]D values to literature.
  • Circular dichroism (CD) : Confirm absolute configuration via Cotton effects.
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., trans-4-aminocyclohexanol derivatives ) .

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